3,5-Dimethylbenzyl chloride
Overview
Description
It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two methyl groups at the 3 and 5 positions . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
3,5-Dimethylbenzyl chloride can be synthesized through several methods:
Synthetic Routes: One common method involves the chloromethylation of 3,5-dimethylbenzene (mesitylene) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring.
Industrial Production Methods: Industrially, the compound can be produced by the same chloromethylation process but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethylbenzyl chloride undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reacting with sodium hydroxide can yield 3,5-dimethylbenzyl alcohol.
Oxidation Reactions: The compound can be oxidized to form 3,5-dimethylbenzoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3,5-dimethylbenzyl alcohol.
Scientific Research Applications
3,5-Dimethylbenzyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloromethyl-3,5-dimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions . These intermediates then undergo further transformations to yield the desired products. The molecular targets and pathways involved are primarily dictated by the nature of the substituents on the benzene ring and the reaction conditions employed .
Comparison with Similar Compounds
3,5-Dimethylbenzyl chloride can be compared with other similar compounds:
3-Chlorotoluene: This compound has a single chlorine substituent on the benzene ring and lacks the additional methyl groups present in 1-chloromethyl-3,5-dimethylbenzene.
Benzyl Chloride: Benzyl chloride has a chloromethyl group attached to the benzene ring but does not have the additional methyl groups at the 3 and 5 positions.
3,5-Dimethylbenzyl Alcohol: This compound is the alcohol derivative of 1-chloromethyl-3,5-dimethylbenzene, where the chlorine atom is replaced by a hydroxyl group.
The presence of the two methyl groups in 1-chloromethyl-3,5-dimethylbenzene imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-(chloromethyl)-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNVRRYQTHUESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181867 | |
Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-54-2 | |
Record name | 3,5-Dimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1-chloromethyl-3,5-dimethylbenzene described in the research?
A1: The research details a novel method for synthesizing 1-chloromethyl-3,5-dimethylbenzene through the reaction of a pincer iridium complex, (Phebox)Ir(mesityl)(OAc) (where Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), with thionyl chloride []. This reaction proceeds rapidly at room temperature (23 °C) and achieves a 50% yield of the desired product []. This method highlights the potential of organometallic chemistry in developing efficient synthetic routes for valuable organic compounds like 1-chloromethyl-3,5-dimethylbenzene.
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